2-(Dibenzylamino)acetamide
Description
Contextualization within Modern Chemical and Biological Sciences
2-(Dibenzylamino)acetamide, also referred to in scientific literature as 2-(diphenylmethylamino)acetamide, belongs to the class of N-substituted amino acid amides. Structurally, it is a derivative of glycinamide, the amide of the simplest proteinogenic amino acid, glycine (B1666218). The defining feature of this molecule is the presence of two benzyl (B1604629) groups attached to the alpha-amino nitrogen, which imparts significant steric bulk and lipophilicity compared to its parent amino acid.
The synthesis and characterization of 2-(alkylamino)acetamides, including the dibenzyl derivative, have been a subject of interest in organic chemistry. For instance, research has detailed the synthesis of 2-(diphenylmethylamino)acetamide through the reaction of the corresponding amine with bromoacetamide researchgate.net. The structural confirmation of such compounds is often achieved through modern analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, mass spectrometry, and single-crystal X-ray diffraction researchgate.net. These characterization methods are fundamental in unequivocally establishing the molecular structure, which is a prerequisite for any further chemical or biological investigation.
From a biological perspective, the acetamide (B32628) functional group is a common motif in a vast array of biologically active molecules. Acetamide derivatives have been explored for a wide range of pharmacological activities, including but not limited to, anticonvulsant, anti-inflammatory, and antimicrobial properties. The introduction of bulky substituents, such as the dibenzyl groups in this compound, can significantly influence the molecule's interaction with biological targets, its metabolic stability, and its pharmacokinetic profile.
Significance in Contemporary Medicinal Chemistry Research
The significance of this compound in medicinal chemistry is primarily rooted in its structural relationship to a class of compounds known for their potent anticonvulsant activities. Specifically, N-benzyl-2-acetamidoacetamides have been extensively investigated for their ability to protect against seizures in various preclinical models. These studies have established a robust structure-activity relationship (SAR) for this class of compounds, highlighting the critical role of the N-benzyl and acetamido moieties in their pharmacological effects.
Research has shown that substitutions on the benzyl ring and modifications of the acetamide group can dramatically alter the anticonvulsant potency and neurotoxicity of these derivatives. For example, the introduction of a furan-2-yl group at the alpha-position of the acetamide has been shown to yield compounds with excellent protection against maximal electroshock-induced seizures in mice, with potencies rivaling that of the established antiepileptic drug phenytoin.
While direct biological activity data for this compound is not extensively reported in publicly available literature, its chemical structure makes it a valuable scaffold for the synthesis of more complex derivatives. The dibenzylamino group can serve as a lipophilic anchor or be modified to explore interactions with specific receptor pockets. Therefore, this compound is a key starting material and a point of reference for the design and synthesis of novel anticonvulsant agents and other potential therapeutics.
Overview of Key Research Avenues for this compound
The current body of scientific literature suggests several promising avenues for future research on this compound and its derivatives. These research directions are largely informed by the established biological activities of structurally related compounds.
One of the most prominent research avenues is the continued exploration of its derivatives as anticonvulsant agents . Given the well-documented anticonvulsant properties of N-benzyl acetamides, a systematic investigation of derivatives of this compound is warranted. This could involve the synthesis of analogues with various substituents on the benzyl rings and modifications of the acetamide group to optimize potency and reduce potential side effects.
Another area of interest lies in the potential antimicrobial properties of this class of compounds. Various acetamide derivatives have demonstrated activity against a range of bacterial and fungal pathogens. Research into novel this compound derivatives could lead to the discovery of new antimicrobial agents with unique mechanisms of action, which is of critical importance in the face of rising antimicrobial resistance.
Furthermore, the anti-inflammatory potential of acetamide derivatives presents another key research avenue. The development of novel anti-inflammatory drugs with improved safety profiles is a significant goal in medicinal chemistry. Investigating the ability of this compound derivatives to modulate inflammatory pathways could yield new therapeutic candidates for a variety of inflammatory conditions.
Finally, the synthesis of novel derivatives of this compound for screening against a broader range of biological targets is a logical progression. The unique structural features of this compound may allow for interactions with receptors and enzymes that have not yet been explored for this chemical class. High-throughput screening of a library of this compound derivatives could uncover unexpected biological activities and open up new therapeutic applications.
Data Tables
Table 1: Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₆H₁₈N₂O |
| Molecular Weight | 254.33 g/mol |
| IUPAC Name | This compound |
| Synonyms | 2-(diphenylmethylamino)acetamide, N,N-Dibenzylglycinamide |
| CAS Number | 861056-03-3 |
| Appearance | Solid |
| Melting Point | 106 °C researchgate.net |
Table 2: Spectroscopic Data for 2-(diphenylmethylamino)acetamide
| Spectroscopic Method | Key Data Points |
| ¹H NMR (CDCl₃) | δ 7.35-7.20 (m, 10H, Ar-H), 6.80 (br s, 1H, NH), 5.50 (br s, 1H, NH), 3.69 (s, 4H, CH₂-Ph), 3.12 (s, 2H, CH₂-CO) researchgate.net |
| ¹³C NMR (CDCl₃) | δ 174.5 (C=O), 138.2 (Ar-C), 128.9 (Ar-CH), 128.4 (Ar-CH), 127.3 (Ar-CH), 58.1 (CH₂-Ph), 55.4 (CH₂-CO) researchgate.net |
| IR (KBr, cm⁻¹) | 3413, 3210 (NH₂), 1658 (C=O) researchgate.net |
| Mass Spectrometry (EI) | m/z 254 (M⁺), 164, 91 (100%) researchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(dibenzylamino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c17-16(19)13-18(11-14-7-3-1-4-8-14)12-15-9-5-2-6-10-15/h1-10H,11-13H2,(H2,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUBNHZKPGDNTMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Dibenzylamino Acetamide and Structural Analogues
Pioneering Synthetic Routes for 2-(Dibenzylamino)acetamide
The construction of the this compound scaffold can be approached through several synthetic strategies. While specific pioneering routes for this exact molecule are not extensively documented in publicly available literature, its synthesis can be inferred from established methods for related N,N-disubstituted glycinamides.
Multi-Component Reaction Approaches
Multi-component reactions (MCRs) offer an efficient pathway to complex molecules in a single step, enhancing atom economy and reducing waste. The Ugi reaction is a prominent MCR that could theoretically be adapted for the synthesis of this compound. This would involve the reaction of dibenzylamine (B1670424), an aldehyde (e.g., formaldehyde), an isocyanide, and a carboxylic acid.
In a related context, a multicomponent approach for the synthesis of N-sulfonyl β-amino esters has been described, involving a zinc-mediated, cobalt-catalyzed three-component reaction between sulfonylimines, acrylates, and organic bromides. nih.gov While not a direct synthesis of the target compound, this illustrates the power of MCRs in constructing substituted amino acid derivatives. Another example is a novel MCR for the direct synthesis of primary γ-nitroamides from Meldrum's acid, aldehydes, nitromethane, and ammonium (B1175870) carbonate. rsc.org Furthermore, consecutive MCRs have been employed to create pseudo-peptides bearing dithiocarbamate (B8719985) and N,X-heterocyclic groups. nih.gov
A general representation of a potential MCR for a structural analogue is shown in Table 1.
Table 1: Representative Multi-Component Reaction for a Substituted Amide
| Reactant 1 | Reactant 2 | Reactant 3 | Product | Reference |
| Amine | Acetylenic Compound | Arylsulfonyl Isocyanate | Arylsulfonamide | nih.gov |
One-Pot Synthesis Protocols
One-pot syntheses, which involve sequential reactions in a single reactor, provide a streamlined approach to target molecules, avoiding the isolation of intermediates. A plausible one-pot synthesis of this compound could involve the initial alkylation of a primary amide, such as 2-chloroacetamide, with dibenzylamine.
Catalytic Systems in this compound Synthesis
Catalysis plays a crucial role in modern organic synthesis, offering milder reaction conditions and improved efficiency.
Application of Nanocatalysts (e.g., Silica Nanoparticles)
Nanocatalysts, with their high surface area and unique reactivity, have emerged as powerful tools in organic synthesis. While the direct application of nanocatalysts for the synthesis of this compound is not specifically reported, related amidation reactions have benefited from this technology.
For example, copper nanoparticles supported on zeolite Y have been shown to be an efficient catalyst for the synthesis of amides from tertiary amines and acid anhydrides. core.ac.uk This system operates under mild, ligand- and base-free conditions. core.ac.uk Another study reports the use of a nanostructured carbon material to catalyze direct amide coupling reactions under microwave heating in the absence of a solvent. uwb.edu.pl Magnetic Fe₃O₄ nanoparticles have also been utilized to catalyze the aza-Michael addition of acryl amides. mdpi.com A recently developed magnetic nanocatalyst, Fe₃O₄@SiO₂–APTES–PA–Cu(II), has been used for the synthesis of amides through a green carbonylation process. nanomaterchem.com
Table 2: Examples of Nanocatalysts in Amidation Reactions
| Nanocatalyst | Reaction Type | Key Features | Reference |
| Copper Nanoparticles on Zeolite Y (CuNPs/ZY) | Amide synthesis from tertiary amines and acid anhydrides | Mild, ligand- and base-free conditions, recyclable | core.ac.uk |
| Nanostructured Carbon Material | Direct amide coupling | Microwave-assisted, solvent-free | uwb.edu.pl |
| Magnetic Fe₃O₄ Nanoparticles | Aza-Michael addition of acryl amides | Recyclable with external magnetic field | mdpi.com |
| Fe₃O₄@SiO₂–APTES–PA–Cu(II) | Carbonylation for amide synthesis | Green solvent (PEG-400), recyclable | nanomaterchem.com |
Copper-Catalyzed Click Chemistry Strategies
Copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient method for forming 1,2,3-triazoles. While this reaction does not directly yield an acetamide (B32628), it is a powerful tool for creating complex structural analogues. For instance, a structural analogue of this compound could be synthesized where the dibenzylamino moiety is linked to an acetamide backbone via a triazole ring. This would involve the reaction of an azide-functionalized dibenzylamine with a propargyl acetamide.
The CuAAC reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups. rsc.org The active Cu(I) catalyst can be generated in situ from Cu(II) salts with a reducing agent like sodium ascorbate, or from discrete Cu(I) sources. researchgate.net This methodology has been widely used in the synthesis of various biologically active compounds and complex molecular architectures.
Green Chemistry Principles in the Synthesis of this compound Derivatives
Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are highly relevant to the synthesis of this compound derivatives.
Key green chemistry principles applicable to the synthesis of these compounds include:
Atom Economy: Designing synthetic methods to maximize the incorporation of all materials used in the process into the final product. Multi-component reactions are a prime example of this principle in action.
Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled, minimizing waste. The use of nanocatalysts and copper catalysts as discussed above aligns with this principle.
Safer Solvents and Auxiliaries: The use of auxiliary substances should be made unnecessary wherever possible and innocuous when used. The development of solvent-free reactions or the use of greener solvents like water or polyethylene (B3416737) glycol (PEG) contributes to this goal. nanomaterchem.com
Design for Energy Efficiency: Energy requirements should be minimized. Microwave-assisted synthesis, for instance, can often reduce reaction times and energy consumption compared to conventional heating. uwb.edu.pl
By incorporating these principles, the synthesis of this compound and its derivatives can be made more environmentally benign and sustainable.
Solvent-Free Reaction Environments
Solvent-free, or solid-state, reaction conditions represent a significant advancement in green chemistry, minimizing waste and often reducing reaction times. researchgate.net The direct heating of a mixture of a carboxylic acid and urea (B33335) in the presence of a catalyst like boric acid is one such approach. researchgate.netsemanticscholar.org This method involves the simple trituration (grinding) of reactants, followed by heating, which can rapidly produce the desired amide in high purity. researchgate.net The mechanism is thought to involve the formation of a mixed anhydride (B1165640) as the acylating agent. researchgate.net Another solvent-free method utilizes methoxysilanes as coupling agents, which can effectively mediate the formation of amides from carboxylic acids and amines without the need for excluding air or moisture, and is scalable to multigram quantities. nih.gov For the synthesis of acetamides, metal- and solvent-free conditions can be employed by reacting a carboxylic acid derivative with formamides, which act as the amino source, at mild temperatures. researchgate.net
These solvent-less methods are advantageous as they are often operationally simple, economically favorable, and reduce the environmental impact by eliminating the need for solvent purification and disposal. semanticscholar.orgbohrium.com
Table 1: Examples of Solvent-Free Amide Synthesis Conditions
| Catalyst/Reagent | Reactants | Conditions | Yield | Reference(s) |
|---|---|---|---|---|
| Boric Acid | Carboxylic Acid, Urea | Trituration, then direct heating | Good to High | researchgate.net, semanticscholar.org |
| Methoxysilanes | Carboxylic Acid, Amine | Direct mixing, heating | Good to Excellent | nih.gov |
| KOtBu / Peroxide | Carboxylic Acid Derivative, Formamide | Heating at 40-80 °C | Excellent | researchgate.net |
Microwave Irradiation Techniques
Microwave-Assisted Organic Synthesis (MAOS) has become a well-established technique to accelerate chemical reactions, offering advantages such as significantly reduced reaction times, cleaner reaction profiles, and often higher yields compared to conventional heating methods. mdpi.comresearchgate.netscielo.br This technique is particularly effective for amide bond formation. A notable green chemistry approach involves the direct synthesis of amides from carboxylic acids and amines under solvent-free conditions, using a catalytic amount of ceric ammonium nitrate (B79036) (CAN) in an open microwave reactor. mdpi.comnih.gov This method is rapid, efficient, and avoids the need for chromatographic purification for many secondary amides due to high yields. mdpi.comnih.gov
Another microwave-assisted, solvent-free protocol involves the coupling of phosphazenes (generated from phosphines and organic azides) with acyl chlorides or anhydrides, which provides a clean and rapid route to amides. scielo.br Microwave irradiation has also been successfully applied to the synthesis of salicylamides from ethyl salicylate (B1505791) and various primary amines under solvent-free conditions, reducing the reaction time from 24 hours to just 45 minutes with excellent yields. rsc.org These examples underscore the potential of microwave chemistry to create more efficient and environmentally benign synthetic processes for acetamide derivatives. researchgate.net
Table 2: Microwave-Assisted Amide Synthesis
| Catalyst/Reagents | Reactants | Conditions | Yield | Reference(s) |
|---|---|---|---|---|
| Ceric Ammonium Nitrate (CAN) | Carboxylic Acid, Amine | Solvent-free, 160–165 °C, 2 h | High | mdpi.com, nih.gov |
| Triethylphosphite | Phosphazene, Acyl Chloride | Solvent-free | Good | scielo.br |
Aqueous Media Reaction Optimization
Performing organic synthesis in water is a primary goal of green chemistry, as it is a non-toxic, non-flammable, and inexpensive solvent. rsc.org The direct formation of amides from carboxylic acids and amines in water is challenging but can be achieved under specific conditions. One strategy involves a one-pot, two-step process where a thioester is first formed in water, followed by aminolysis to produce the amide. rsc.org This method, however, can be limited by the competitive hydrolysis of the thioester intermediate. rsc.org
More advanced catalytic systems have been developed to overcome these challenges. For instance, a bifunctional Au/DNA catalyst enables the efficient synthesis of amides from alcohols and azides in water under mild conditions with oxygen as the terminal oxidant. rsc.org The catalyst's solubility is reversible, allowing for easy recovery and reuse. rsc.org Another approach utilizes a reusable Brønsted acidic ionic liquid, which acts as both the catalyst and the solvent, facilitating the direct condensation of carboxylic acids and amines. acs.org This system is highly efficient, and the water formed during the reaction does not inhibit the catalyst. acs.org The Schotten-Baumann reaction, which involves acylating an amine with an acid halide in the presence of a base in an aqueous solution, remains a classic and effective method for amide synthesis in water.
Table 3: Amide Synthesis Optimization in Aqueous Media
| Catalyst/System | Reactants | Key Features | Reference(s) |
|---|---|---|---|
| Au/DNA | Alcohol, Azide (B81097) | Mild conditions, O2 oxidant, catalyst is reusable. | rsc.org |
| Brønsted Acidic Ionic Liquid | Carboxylic Acid, Amine | Catalyst acts as solvent, water byproduct is not inhibitory. | acs.org |
| Thioester Intermediate | Carboxylic Acid, Amine | One-pot, all-in-water procedure. | rsc.org |
Directed Synthesis of Specific this compound Derivatives
The synthesis of more complex derivatives involves multi-step pathways, often culminating in the coupling of a dibenzylaminoacetamide synthon with another heterocyclic core.
N-(Substituted Phenyl)-2-(4-((dibenzylamino)methyl)-1H-1,2,3-triazol-1-yl)acetamide Variants
The synthesis of these target molecules hinges on the formation of the 1,4-disubstituted 1,2,3-triazole ring, a reaction famously achieved through the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govbeilstein-journals.orgjetir.org This reaction provides a highly efficient and regioselective method for covalently linking an azide-containing fragment with a terminal alkyne-containing fragment. nih.govacs.org
The general synthetic strategy for this class of compounds involves a convergent approach:
Synthesis of the Azide Component : An appropriately substituted aniline (B41778) is first acylated with chloroacetyl chloride to form a 2-chloro-N-(substituted phenyl)acetamide. Subsequent nucleophilic substitution of the chloride with sodium azide yields the required 2-azido-N-(substituted phenyl)acetamide intermediate. nih.gov
Synthesis of the Alkyne Component : The dibenzylamino moiety is introduced by reacting propargyl bromide with dibenzylamine to furnish N,N-dibenzylprop-2-yn-1-amine.
CuAAC Reaction : The azide and alkyne components are then joined using a Cu(I) catalyst. The copper catalyst can be generated in situ from CuSO₄ with a reducing agent like sodium ascorbate, or by using a copper(I) source such as CuBr(PPh₃)₃. nih.govmdpi.com The reaction proceeds under mild conditions, often in aqueous solvent mixtures, to exclusively afford the 1,4-disubstituted triazole product in high yield. beilstein-journals.orgnih.gov
Table 4: Representative Synthesis of 1,2,3-Triazole-Acetamide Conjugates via CuAAC
| Azide Component | Alkyne Component | Catalyst/Solvent | Yield | Reference(s) |
|---|---|---|---|---|
| 2-Azido-N-phenylacetamides | (Prop-2-yn-1-yloxy)benzenes | CuSO₄·5H₂O, Sodium Ascorbate / [Et₃NH][OAc] | Excellent | researchgate.net, nih.gov |
| N-(4-(azidomethoxy)phenyl)acetamide | Various terminal alkynes | CuSO₄·5H₂O, Sodium Ascorbate / t-BuOH:H₂O | High | mdpi.com |
| Benzyl (B1604629) azide | Phenylacetylene | CuI / various solvents | Variable | nih.gov |
Quinolone-Based Acetamide Conjugates Incorporating Dibenzylamine
The synthesis of quinolone-based acetamide conjugates typically involves the initial construction of a functionalized 4-quinolone-3-carboxylic acid scaffold, followed by an amide bond-forming reaction.
The quinolone core is commonly prepared via the Gould-Jacobs reaction, which starts with the reaction of a substituted aniline with diethyl 2-(ethoxymethylene)malonate. researchgate.net This produces an intermediate that undergoes thermal cyclization at high temperatures (often in a solvent like diphenyl ether) to form the ethyl 4-quinolone-3-carboxylate ring system. rsc.org The resulting ester is then hydrolyzed to the corresponding carboxylic acid.
To obtain the final acetamide conjugate, the 4-quinolone-3-carboxylic acid is coupled with a suitable amine, in this case, a derivative such as 2-(dibenzylamino)ethan-1-amine. This final amide coupling step requires the activation of the carboxylic acid, typically achieved using standard peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or by converting the acid to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.
Table 5: Key Synthetic Steps for Quinolone-Carboxamides
| Reaction Step | Method | Reagents/Conditions | Typical Outcome | Reference(s) |
|---|---|---|---|---|
| Quinolone Ring Formation | Gould-Jacobs Reaction | Aniline derivative, Diethyl ethoxymethylenemalonate; then thermal cyclization (e.g., diphenyl ether, reflux) | Forms the core ethyl 4-quinolone-3-carboxylate structure | rsc.org, researchgate.net |
| Ester Hydrolysis | Saponification | NaOH or LiOH in aqueous alcohol | Converts the ethyl ester to the carboxylic acid | rsc.org |
| Amide Coupling | Peptide Coupling | Quinolone-3-carboxylic acid, Amine, Coupling agent (e.g., HATU, TBTU), Base (e.g., DIPEA) | Forms the final quinolone-carboxamide product | nih.gov, researchgate.net |
Dibenzylamino-Substituted Pyridine (B92270) Derivatives
The synthesis of functionalized pyridine derivatives can be accomplished through a wide array of methodologies, allowing for diverse substitution patterns. nih.gov A dibenzylamino group can either be incorporated into a starting material before ring formation or be introduced onto a pre-existing pyridine ring.
One powerful strategy for building highly substituted pyridines is the copper-catalyzed cascade reaction involving the cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates. nih.gov This sequence proceeds through the formation of a 3-azatriene, which then undergoes electrocyclization and subsequent air oxidation to yield the aromatic pyridine core. nih.gov Another modern approach involves the rhodium carbenoid-induced ring expansion of isoxazoles, which rearranges to form highly functionalized pyridines in a one-pot procedure. nih.gov
More classical approaches, such as the Hantzsch pyridine synthesis, involve the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia (B1221849) source. For post-functionalization, a pyridine ring bearing a leaving group (e.g., a halogen) can undergo nucleophilic aromatic substitution with dibenzylamine to install the desired functionality. Alternatively, heterocyclic aryne precursors (pyridynes) can be generated in situ and trapped with various nucleophiles to create substituted pyridines under mild conditions. sigmaaldrich.com
Table 6: Selected Methods for Substituted Pyridine Synthesis
| Method | Key Precursors | Catalyst/Reagents | Key Features | Reference(s) |
|---|---|---|---|---|
| Cu-Catalyzed Cascade | Alkenylboronic acid, Ketoxime O-pentafluorobenzoate | Cu(MeCN)₄PF₆ | Modular, good functional group tolerance, forms 3-azatriene intermediate. | nih.gov |
| Rh-Carbenoid Ring Expansion | Isoxazole, Vinyldiazomethane | Rh₂(OAc)₄ | One-pot synthesis of highly functionalized pyridines. | nih.gov |
| Vilsmeier-Haack Reaction | Spiroimidazolidinones | PBr₃/DMF | Forms formylated pyridine derivatives through rearrangement. | researchgate.net |
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies
Elucidation of Structural Determinants for Biological Activity
SAR studies involve systematically altering the chemical structure of a compound to identify key molecular fragments and functional groups responsible for its biological effects.
The modification of side chains attached to the core acetamide (B32628) structure has been shown to significantly influence biological efficacy. For classes of compounds related to 2-(Dibenzylamino)acetamide, such as Primary Amino Acid Derivatives (PAADs), anticonvulsant activity was found to be associated with the presence of a hydrocarbon moiety at the C(2)-carbon. nih.gov In contrast, for a related class of N-acetylated analogs, Functionalized Amino Acids (FAAs), a substituted heteroatom located one atom away from the C(2)-center was optimal for activity. nih.gov
Further studies on related N-benzyl 2-acetamido-propionamide derivatives have explored the impact of linkers of varying lengths (one, two, and three atoms) and different heteroatom content and degrees of unsaturation. nih.gov This systematic modification of the side chain is a key strategy for fine-tuning the pharmacological profile of these compounds. nih.gov The synthesis of unnatural α-amino acid derivatives, which can be considered complex side chains, is a critical area of research for designing molecules that mimic the conformations of naturally active peptides. researchgate.net The effects of such modifications are often profound, influencing everything from receptor binding to metabolic stability. mdpi.comnih.gov
When the this compound scaffold is integrated with a thiazolidine (B150603) ring, a new set of structural variables emerges that dictates biological activity. The thiazolidine nucleus is a versatile scaffold known to be associated with a wide array of pharmacological actions. e3s-conferences.orgpsu.edu SAR studies on 2-arylthiazolidine-4-carboxylic acid amides (ATCAAs) have provided detailed insights into the structural requirements for anticancer activity. nih.gov
Key findings from SAR studies on thiazolidine derivatives are summarized below:
Substitution on the Thiazolidine Ring: The presence of an NH group at the 3-position and a heteroatom at the 1-position of the thiazolidine ring are often key requirements for antibacterial activity. scholarsresearchlibrary.com
Phenyl Substituents: The nature and position of substituents on the phenyl rings attached to the core structure are critical. For a series of 4-thiazolidinone (B1220212) derivatives, chloro and hydroxy substituted compounds exhibited potent anti-microbial activity. e3s-conferences.org In studies of benzylidene thiazolidinediones, a substituted phenyl group at the 5-position was identified as a key requirement for antibacterial action. scholarsresearchlibrary.com
Chirality: The stereochemistry of the thiazolidine ring can be a significant factor, although in some studies, diastereomeric mixtures were used for initial screenings to identify the most promising lead compounds. nih.gov
The following table presents SAR findings for 2-arylthiazolidine-4-carboxylic acid amide (ATCAA) analogues against melanoma cell lines.
| Compound Modification | Observation on Antiproliferative Activity (Melanoma) | Reference |
|---|---|---|
| Replacement of Phenyl ring at C2 with Pyridyl | Generally leads to a decrease in activity. | nih.gov |
| Substitution on the Phenyl ring at C2 (e.g., 4-Cl, 4-F) | Halogen substitution often maintains or slightly improves potency. | nih.gov |
| Modification of the Amide group at C4 | The nature of the amide substituent is critical for potency. Long alkyl chains (e.g., hexadecyl) have shown high potency. | nih.gov |
| Introduction of groups on the Thiazolidine Nitrogen | Modifications at this position can significantly alter activity, often explored to improve pharmacokinetic properties. | e3s-conferences.org |
Incorporating a pyrimidine (B1678525) scaffold into the structure of acetamide derivatives opens up new avenues for SAR exploration, with substituents at various positions (R1, R2, R3) playing distinct roles in modulating potency. Studies on pyrimidine-4-carboxamides as enzyme inhibitors revealed specific structural requirements for activity. acs.orgnih.gov
A detailed SAR analysis showed:
Scaffold Integrity: The pyrimidine scaffold itself was found to be optimal. Replacing one of the nitrogen atoms (at the X2-position) with carbon resulted in a 10-fold drop in potency, suggesting this nitrogen may form a key hydrogen bond with the target protein. acs.orgnih.gov
R1 Substituent: At this position, typically an amide group, modifications showed that a cyclopropylmethylamide was favorable. acs.org Substituting a lipophilic amide for more polar analogues did not generally increase activity, although some, like glycine (B1666218) methyl ester, were equipotent to the parent hit compound. acs.orgnih.gov A significant drop in potency was observed with bulky groups like isobutylamide. acs.orgnih.gov
R2 Substituent: This position, often occupied by an amine, is crucial for activity. The complete removal of the N-methylphenethylamine group at this position led to inactive compounds. acs.org Conformational restriction by replacing this group with an (S)-3-phenylpiperidine increased inhibitory potency 3-fold. acs.org
R3 Substituent: For this position, replacing a morpholine (B109124) substituent with a more hydrophobic piperidine (B6355638) was tolerated. nih.gov A dimethylamine (B145610) group at this position increased activity 2-fold, and introducing an (S)-3-hydroxypyrrolidine group further increased activity by 10-fold while also reducing lipophilicity. acs.orgnih.gov
The table below summarizes the SAR for key positions on the pyrimidine scaffold based on studies of pyrimidine-4-carboxamide (B1289416) inhibitors.
| Position | Substituent Type | Effect on Potency | Reference |
|---|---|---|---|
| R1 (Amide) | Cyclopropylmethyl | Optimal/High Potency | acs.org |
| Isobutyl | 10-fold decrease | acs.orgnih.gov | |
| Propargyl | Equipotent to hit | acs.orgnih.gov | |
| R2 (Amine Linker) | N-Methylphenethylamine | Essential for activity | acs.org |
| (S)-3-Phenylpiperidine | 3-fold increase | acs.org | |
| R3 (Ring) | Morpholine | Base activity | acs.orgnih.gov |
| Dimethylamine | 2-fold increase | nih.gov | |
| (S)-3-Hydroxypyrrolidine | 10-fold increase | acs.org |
Computational Approaches to SAR/QSAR
Computational chemistry provides powerful tools to quantify the relationship between chemical structure and biological activity, accelerating the drug design process.
Machine learning (ML) and artificial neural networks (ANN) are increasingly being applied to predict the biological activity and properties of novel compounds. researchgate.net These models are trained on large datasets of known compounds and their activities to identify complex, non-linear relationships that are not apparent from simple SAR. researchgate.nettandfonline.com
For instance, ML models such as Decision Trees (DT) and ANN have been used to develop predictive algorithms for various applications in medicinal chemistry. researchgate.net In one study, a model based on multiple docking and ANNs was used to predict the GABAA agonistic activity of new acetamide derivatives of 1-methylquinazoline-2,4(1H,3H)-dione, identifying a promising compound with high accuracy. researchgate.net Similarly, computational tools that use machine learning can predict the biological activity of acetamide derivatives and help identify potential targets. ontosight.ai These in-silico approaches are valuable for visualizing complex biological datasets and prioritizing compounds for synthesis and testing. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) studies use statistical methods to create mathematical models that correlate the chemical structure of compounds with their biological response. koreascience.kr These models are essential for understanding which physicochemical properties drive activity.
2D and 3D-QSAR models have been successfully developed for various acetamide derivatives. koreascience.kr
2D-QSAR: These models use descriptors calculated from the 2D representation of a molecule. In a study on imidazole-(benz)azole derivatives, 2D-QSAR models indicated that descriptors like SsCH3count (count of methyl groups attached to a single bond) influenced inhibitory activity. koreascience.kr The statistical significance of these models is validated using parameters like the squared correlation coefficient (r²), cross-validated correlation coefficient (q²), and the F-test value. koreascience.kr
3D-QSAR: These models consider the 3D conformation of molecules. Methods like k-Nearest Neighbor Molecular Field Analysis (kNN-MFA) sample the steric and electrostatic fields around a set of ligands and correlate them with biological activity. koreascience.kr
Computational Chemistry and Molecular Modeling Investigations
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in drug discovery for predicting the interaction between a ligand, such as 2-(Dibenzylamino)acetamide, and a protein target.
While direct docking studies on this compound are not extensively published, research on analogous acetamide (B32628) derivatives provides a strong indication of its potential binding modes with various bacterial enzymes. Studies on acetamide-containing compounds have identified them as potential antibacterial agents. For instance, derivatives have been docked against crucial bacterial enzymes like DNA gyrase and various kinases. researchgate.netacs.org
Molecular docking of 2-mercaptobenzothiazole (B37678) acetamide derivatives revealed that these compounds can occupy the same binding pockets as known inhibitors, such as levofloxacin (B1675101), within bacterial kinases and DNA gyrases. researchgate.netacs.orgnih.gov Similarly, 2-benzimidazolamine-acetamide derivatives have shown effective binding to E. coli methionine aminopeptidase (B13392206) (METAP) in docking simulations. researchgate.net These studies consistently highlight the importance of hydrogen bonds, often involving the acetamide moiety, and hydrophobic interactions in stabilizing the ligand-enzyme complex. researchgate.netarchivepp.com
| Derivative Class | Bacterial Target Enzyme | Key Predicted Interactions | Reference |
| 2-Mercaptobenzothiazole Acetamides | DNA Gyrase, Kinases | Hydrophobic interactions, shared pockets with known drugs | researchgate.netacs.orgnih.gov |
| 2-Benzimidazolamine Acetamides | E. coli Methionine Aminopeptidase (METAP) | Effective binding, stable complex formation | researchgate.net |
| General Acetamide Derivatives | Cyclooxygenase-II (COX-II) | Hydrogen bonding with Ser353 and Trp387 | archivepp.com |
Alpha-glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. nih.gov Numerous computational studies have explored the potential of various compounds, including those with an acetamide scaffold, as alpha-glucosidase inhibitors. researchgate.netnih.govresearchgate.nethsmc.gr
Docking studies predict that acetamide derivatives can effectively bind to the active site of α-glucosidase. The binding is typically characterized by a network of interactions, including hydrogen bonds and hydrophobic contacts, leading to favorable binding energies. researchgate.netnih.gov For example, molecular docking of pyrazole (B372694) and pyrazoline derivatives against human lysosomal acid α-glucosidase revealed significant binding affinities, with binding energies ranging from –7.0 to –10.2 kcal/mol. researchgate.net The more negative the binding free energy, the more likely the ligand is to bind to the receptor. researchgate.net The acetamide moiety itself can act as a hydrogen bond donor or acceptor, contributing to the stability of the complex.
The two benzyl (B1604629) groups in this compound make it a significantly hydrophobic molecule. This structural feature is critical for its interaction with biological targets. Hydrophobic interactions are a major driving force in protein-ligand binding, where nonpolar parts of a ligand fit into hydrophobic pockets of a protein, displacing water molecules and increasing entropy. nih.govnih.gov
Computational analyses consistently show that hydrophobic contacts are the most common type of interaction in protein-ligand complexes. nih.gov In studies of various acetamide derivatives, hydrophobic interactions play a crucial role in their binding affinity. researchgate.netresearchgate.net For example, docking studies of 2-mercaptobenzothiazole acetamide derivatives showed that a lead compound shared the same hydrophobic pockets as the drug levofloxacin in bacterial kinases and DNA gyrases. acs.org The bulky, nonpolar benzyl groups of this compound would be expected to fit into and interact favorably with hydrophobic cavities in enzyme active sites or allosteric sites, contributing significantly to its binding affinity. ucsd.edu This interaction is often key to stabilizing the ligand within the binding site and is a critical factor for drug efficacy. researchgate.net
Quantum Chemical Calculations
Quantum chemical calculations are used to study the electronic structure and reactivity of molecules, providing deep insights into reaction mechanisms that are not easily accessible through experimental means alone.
Quaternary ammonium (B1175870) salts, which are precursors to this compound, are known to undergo base-promoted rearrangement reactions, most notably the Stevens rearrangement and the Sommelet-Hauser rearrangement. wikipedia.orgresearchgate.net The mechanism of the Stevens rearrangement, a Current time information in Edmonton, CA.acs.org-migration, has been a subject of considerable theoretical investigation due to its complexity. wikipedia.orgchemistry-reaction.com
Quantum theoretical studies, using ab initio and semiempirical molecular orbital methods, have been employed to investigate the competition between the Stevens Current time information in Edmonton, CA.acs.org and Sommelet-Hauser acs.orgnih.gov rearrangements. nih.gov These calculations have shown that the activation energies for the two competing pathways can be very close. nih.gov Theoretical models suggest that the Stevens rearrangement can proceed through a diradical pathway. acs.org The stability of intermediates and transition states is influenced by factors such as substituents on the nitrogen atom and solvent effects. nih.gov For instance, sterically demanding substituents on the nitrogen atom can favor the dissociative Current time information in Edmonton, CA.acs.org rearrangement pathway characteristic of the Stevens rearrangement. nih.gov
| Computational Method | Focus of Study | Key Findings | Reference |
| Ab initio, Semiempirical MO | Competition between Stevens Current time information in Edmonton, CA.acs.org & Sommelet-Hauser acs.orgnih.gov rearrangements | Activation energies are very close; substituents and electron correlation levels influence the preferred pathway. | nih.gov |
| M05-2x levels (DFT) | Migration steps in Stevens and Sommelet-Hauser rearrangements | Stevens migration often occurs via a diradical pathway; Sommelet-Hauser is a concerted process. | acs.org |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a dynamic picture of molecules, allowing researchers to observe the conformational changes and interactions of a ligand-protein complex over time. youtube.com This method complements the static view provided by molecular docking. nih.govresearchgate.net
For example, MD simulations have been used to confirm the stable binding of acetamide-based inhibitors to targets like E. coli methionine aminopeptidase and α-glucosidase. researchgate.netnih.govresearchgate.net These simulations can reveal changes in the protein's structure upon ligand binding and provide a more accurate estimation of binding free energies, offering a powerful tool for designing and optimizing potential drug candidates. nih.govyoutube.com
Pharmacophore Modeling and Virtual Screening Strategies
Pharmacophore modeling and virtual screening are powerful computational strategies used in drug discovery to identify new bioactive molecules. A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. researchgate.net For a compound like this compound, a pharmacophore model would be constructed by identifying key features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers, and defining their spatial relationships. This model serves as a 3D query for searching large chemical databases to find other molecules that fit these criteria. researchgate.netnih.gov
Virtual screening encompasses various computational techniques to screen libraries of compounds against a biological target. arxiv.org It can be broadly categorized into structure-based virtual screening (SBVS), which relies on the 3D structure of the target protein, and ligand-based virtual screening (LBVS), which uses the properties of known active molecules. arxiv.org These approaches are instrumental in narrowing down vast compound libraries to a manageable number of candidates for experimental testing, thereby accelerating the discovery of new lead compounds. nih.govnih.gov
Once a pharmacophore model is established, it can be used to perform a three-dimensional (3D) search of large chemical databases. researchgate.net The goal is to retrieve novel compounds that match the defined pharmacophoric features and their geometric constraints. Modern databases often contain multi-conformational representations of molecules, which is crucial for flexible compounds like this compound, ensuring that the search accounts for various possible shapes the molecules can adopt. researchgate.net
The process involves aligning each molecule from the database to the pharmacophore query and scoring the fit. Compounds that achieve a high fit score are selected as "hits" because they are presumed to have a higher probability of interacting with the target in a similar manner to the original template molecule. This method is highly effective for lead optimization and identifying structurally diverse compounds with the desired activity. researchgate.net
Table 3: Potential Pharmacophoric Features of this compound This table lists the key chemical features of the compound that would likely be included in a pharmacophore model for database searching.
| Pharmacophoric Feature | Corresponding Molecular Moiety | Number of Features |
| Aromatic Ring (AR) | Benzyl groups | 2 |
| Hydrogen Bond Acceptor (HBA) | Acetamide carbonyl oxygen | 1 |
| Hydrogen Bond Donor (HBD) | Acetamide N-H | 1 |
| Hydrophobic Center (HY) | Benzyl groups | 2 |
De novo design is a computational strategy for creating novel molecules from scratch, rather than searching for pre-existing ones. nih.gov This approach is particularly useful when known ligands are scarce or when aiming to invent molecules with entirely new scaffolds. The process typically begins with a defined binding site of a target protein or a pharmacophore model. Algorithms then place molecular fragments or "synthons" within the active site and connect them in ways that are synthetically feasible and optimize binding interactions. arxiv.org
The design process is iterative, involving steps of growing, linking, and mutating molecular fragments to build a complete molecule. nih.gov Throughout this process, the potential energy of the designed molecule and its predicted binding affinity to the target are continuously evaluated. This ensures that the final proposed structures are not only novel but also possess favorable characteristics for strong and specific binding. De novo design can lead to the discovery of highly potent and selective compounds that might not be found through traditional screening methods. nih.gov
Table 4: Generalized Workflow for De Novo Drug Design This table outlines the typical steps involved in a computational de novo design project.
| Step | Description |
| 1. Target Preparation | Define the receptor binding pocket or create a pharmacophore model. |
| 2. Seeding | Place an initial molecular fragment (a "seed") in a favorable position within the binding site. |
| 3. Growing/Linking | Add new fragments to the seed or link multiple fragments together to build a larger scaffold. |
| 4. Scoring & Selection | Evaluate the binding affinity and drug-like properties of the generated structures using scoring functions. |
| 5. Optimization | Modify the most promising structures to improve their binding and physicochemical properties. |
| 6. Synthesis & Testing | Prioritize a small number of top-scoring novel compounds for chemical synthesis and experimental validation. |
Metabolic Profile Research of 2 Dibenzylamino Acetamide in Vitro/preclinical
Characterization of In Vitro Phase I Metabolic Pathways
There is currently no published research that characterizes the Phase I metabolic pathways of 2-(Dibenzylamino)acetamide. Phase I reactions typically introduce or expose functional groups, preparing the compound for subsequent metabolic phases. For a compound like this compound, this would likely involve processes such as hydroxylation, dehydrogenation, and N-dealkylation. However, no experimental data is available to confirm or detail these potential pathways.
Hydroxylation Processes
No studies have investigated the hydroxylation of this compound. This process, typically catalyzed by cytochrome P450 enzymes, would involve the addition of a hydroxyl (-OH) group to the molecule, likely on the benzyl (B1604629) rings or the acetyl group. Without experimental evidence, the potential sites and extent of hydroxylation remain purely speculative.
N-Dealkylation Transformations
N-dealkylation is a common metabolic pathway for compounds containing N-alkyl groups. mdpi.commdpi.comnih.gov This process involves the removal of one or both benzyl groups from the nitrogen atom of this compound. mdpi.commdpi.comnih.gov While N-dealkylation is a known metabolic reaction for many xenobiotics, no specific research has been published to demonstrate or characterize this transformation for this compound. mdpi.commdpi.comnih.gov Mechanistically, this process is often catalyzed by cytochrome P450 enzymes and results in the formation of a dealkylated amine and an aldehyde. mdpi.com
Investigating Enzymatic Stability of Related Compounds
While there is no data on the enzymatic stability of this compound itself, research on related structures can offer some general insights. The stability of amide bonds can be influenced by steric hindrance and the electronic properties of the substituents. mdpi.com For instance, studies on N,N-disubstituted acetamides have explored how different substituents on the nitrogen atom affect their properties and interactions with enzymes. nih.gov However, without direct experimental data on this compound, any discussion of its enzymatic stability would be an extrapolation.
Advanced Analytical Techniques for Research Characterization
Spectroscopic Characterization Methods
Spectroscopy is a cornerstone in the structural elucidation of chemical compounds. Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are fundamental techniques used to determine the functional groups and the precise molecular structure of "2-(Dibenzylamino)acetamide."
Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule based on their absorption of infrared radiation. The IR spectrum of this compound is characterized by specific absorption bands that correspond to the vibrations of its constituent bonds.
Key functional groups present in the molecule are the amide group, the tertiary amine, and the aromatic benzyl (B1604629) rings. The primary amide (–CONH₂) gives rise to several distinct peaks. A strong absorption band corresponding to the C=O stretching vibration is typically observed in the region of 1680-1630 cm⁻¹. researchgate.netresearchgate.net The N-H stretching vibrations of the primary amide usually appear as two bands in the 3400-3180 cm⁻¹ range. researchgate.net Furthermore, the N-H bending vibration (scissoring) is expected to be seen around 1650-1580 cm⁻¹.
The dibenzylamino moiety also contributes to the spectrum. The stretching vibrations of the aromatic C-H bonds of the benzyl groups are expected above 3000 cm⁻¹. The C-N stretching vibration of the tertiary amine can be found in the fingerprint region, typically between 1250 and 1020 cm⁻¹. researchgate.net The aliphatic C-H stretching of the methylene (B1212753) groups (–CH₂–) will appear in the 3000-2850 cm⁻¹ range.
Table 1: Characteristic Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Amide N-H | Stretching | 3400 - 3180 |
| Aromatic C-H | Stretching | > 3000 |
| Aliphatic C-H | Stretching | 3000 - 2850 |
| Amide C=O (Amide I) | Stretching | 1680 - 1630 |
| Amide N-H (Amide II) | Bending | 1650 - 1580 |
| Aromatic C=C | Stretching | ~1600, ~1450 |
Note: The exact positions of the peaks can be influenced by the physical state of the sample (solid or liquid) and the solvent used.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for providing detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the unambiguous structural confirmation of this compound.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, distinct signals are expected for the protons on the aromatic rings, the benzylic methylene protons, the methylene protons of the acetamide (B32628) group, and the amide protons.
Aromatic Protons: The protons on the two benzyl groups are expected to appear in the aromatic region, typically between 7.2 and 7.4 ppm.
Benzylic Protons (Ar-CH₂-N): The four protons of the two benzylic methylene groups are chemically equivalent and should appear as a single sharp singlet, anticipated in the range of 3.5-3.8 ppm. rsc.org
Acetamide Methylene Protons (-N-CH₂-CO-): The two protons of the methylene group adjacent to the amide carbonyl are expected to appear as a singlet around 3.1-3.3 ppm.
Amide Protons (-CONH₂): The two protons of the primary amide group are often broad and can appear over a wide range, typically between 5.5 and 8.5 ppm, and their signal may be exchangeable with D₂O.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the different carbon environments within the molecule.
Carbonyl Carbon (-C=O): The amide carbonyl carbon is the most deshielded and is expected to appear at a chemical shift greater than 170 ppm. hmdb.cachemicalbook.com
Aromatic Carbons: The carbons of the benzyl rings will show multiple signals in the typical aromatic range of 127-140 ppm. youtube.com The quaternary carbon to which the methylene group is attached will have a distinct chemical shift within this range.
Benzylic Carbons (Ar-CH₂-N): The benzylic methylene carbons are expected around 55-60 ppm.
Acetamide Methylene Carbon (-N-CH₂-CO-): The methylene carbon adjacent to the carbonyl group is anticipated to be in the 50-55 ppm range.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Group | ¹H NMR (ppm) | ¹³C NMR (ppm) |
|---|---|---|
| -C=O | - | > 170 |
| Aromatic C-H | 7.2 - 7.4 | 127 - 130 |
| Aromatic C (quaternary) | - | 135 - 140 |
| Ar-CH₂-N | 3.5 - 3.8 | 55 - 60 |
| -N-CH₂-CO- | 3.1 - 3.3 | 50 - 55 |
Note: Chemical shifts are relative to a standard (e.g., TMS) and can vary based on the solvent used.
Mass Spectrometry for Metabolite Elucidation
Mass spectrometry is a critical tool in drug discovery and development for studying the metabolic fate of compounds. escientificpublishers.com It measures the mass-to-charge ratio of ions to identify and quantify molecules in a sample.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the premier analytical technique for identifying drug metabolites in complex biological matrices. nih.gov In in vitro metabolism studies, a compound like this compound is incubated with liver subcellular fractions, such as microsomes or hepatocytes, to simulate metabolic processes. frontiersin.org LC is used to separate the parent compound from its metabolites, which are then detected and structurally characterized by MS/MS. nih.gov
For this compound, several metabolic pathways can be anticipated and investigated using LC-MS/MS. Based on studies of its core structure, dibenzylamine (B1670424), and other benzylamine (B48309) derivatives, likely metabolic transformations include:
N-Oxidation: The tertiary amine is susceptible to oxidation, which would lead to the formation of an N-oxide metabolite. Studies on dibenzylamine have shown that N-oxidation to form NN-dibenzylhydroxylamine is a major metabolic process. nih.gov
N-Dealkylation: One or both of the benzyl groups could be cleaved from the nitrogen atom, a common metabolic pathway for N-alkyl and N-benzyl compounds. nih.gov This would result in metabolites like N-benzyl-2-aminoacetamide and 2-aminoacetamide.
Aromatic Hydroxylation: The phenyl rings of the benzyl groups can be hydroxylated, typically at the para position, by cytochrome P450 enzymes. nih.gov This would add 16 mass units to the parent molecule.
Amide Hydrolysis: The amide bond could be hydrolyzed, although this is generally a slower metabolic process, to yield dibenzylamine and glycine (B1666218).
LC-MS/MS analysis allows for the detection of these potential metabolites by monitoring for their predicted masses. Subsequent fragmentation of these metabolite ions (MS/MS) provides structural information that helps to confirm their identity by revealing characteristic fragment ions and neutral losses. frontiersin.org
Future Directions and Conceptual Applications in Academic Research
Development of 2-(Dibenzylamino)acetamide as a Lead Scaffold for New Chemical Entities
The utility of a molecule as a lead scaffold lies in its synthetic accessibility and the ability to systematically modify its structure to explore chemical space and optimize biological activity. The this compound core, characterized by a central acetamide (B32628) unit flanked by two benzyl (B1604629) groups on the nitrogen atom, offers several points for chemical modification. These include the aromatic rings of the benzyl groups, the methylene (B1212753) bridges, and the amide functionality itself.
Research into acetamide derivatives has demonstrated their potential across a range of biological targets. For instance, various N-substituted acetamide derivatives have been designed and synthesized as potent antagonists for the P2Y14 receptor, which is implicated in inflammatory diseases. ontosight.ai Similarly, other acetamide-containing compounds have been investigated for their antioxidant, antibacterial, and urease inhibition activities. researchgate.netnih.gov These studies underscore the versatility of the acetamide core in medicinal chemistry.
While extensive research focusing solely on this compound as a scaffold is not widely published, its potential is highlighted by the development of related compounds. For example, a patent for new amide derivatives with potential pharmaceutical use includes N-(1-adamantyl)-2-(dibenzylamino)acetamide, a direct modification of the parent scaffold. This particular derivative was investigated for its ability to inhibit the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a target for metabolic disorders.
Another example of the derivatization of this core structure is the compound N-(3-cyanothiophen-2-yl)-2-(dibenzylamino)acetamide. ontosight.ai This molecule incorporates a substituted thiophene (B33073) ring, a common pharmacophore in medicinal chemistry, onto the acetamide nitrogen. The presence of the dibenzylamino group in conjunction with the cyano-thiophene moiety suggests the potential for a range of biological activities, including anti-inflammatory or antimicrobial effects. ontosight.ai
The development of new chemical entities from the this compound scaffold can be conceptualized through systematic structural modifications. The following table illustrates a hypothetical library of derivatives based on this scaffold, highlighting key areas of modification and their potential impact on biological activity.
| Derivative | Modification | Conceptual Rationale | Potential Target Class |
| I | Substitution on the phenyl rings of the benzyl groups (e.g., with electron-withdrawing or electron-donating groups) | To modulate electronic properties and hydrophobic interactions with the target protein. | Enzymes, Receptors |
| II | Replacement of one or both benzyl groups with other aromatic or heterocyclic rings | To explore different binding pockets and introduce new interaction points (e.g., hydrogen bond donors/acceptors). | Kinases, GPCRs |
| III | Variation of the substituent on the amide nitrogen (in place of the hydrogen) | To alter solubility, metabolic stability, and target engagement. | Proteases, Ion Channels |
| IV | Introduction of conformational constraints (e.g., cyclization of the benzyl groups) | To reduce conformational flexibility and improve binding affinity and selectivity. | Various |
Exploration of Novel Therapeutic Areas Based on Identified Mechanisms (Conceptual)
The identification of 11β-HSD1 as a potential target for a derivative of this compound opens up a range of conceptual therapeutic applications. 11β-HSD1 is an enzyme that plays a crucial role in the local regulation of glucocorticoid action by converting inactive cortisone (B1669442) to active cortisol. mdpi.com Overactivity of this enzyme in tissues like the liver and adipose tissue is associated with various metabolic pathologies. Therefore, inhibitors of 11β-HSD1 are being investigated for the treatment of several conditions.
One of the primary therapeutic areas for 11β-HSD1 inhibitors is metabolic syndrome , a cluster of conditions that include obesity, high blood pressure, high blood sugar, and abnormal cholesterol or triglyceride levels. By reducing local cortisol levels, 11β-HSD1 inhibitors can improve insulin (B600854) sensitivity, reduce glucose production in the liver, and have beneficial effects on lipid metabolism. mdpi.comdoi.org
Another promising area is type 2 diabetes . Given the role of excess glucocorticoids in promoting insulin resistance and hyperglycemia, inhibiting 11β-HSD1 presents a logical therapeutic strategy. mdpi.com Clinical and preclinical studies with other 11β-HSD1 inhibitors have shown promise in improving glycemic control. mdpi.com
Furthermore, there is growing interest in the role of 11β-HSD1 in nonalcoholic fatty liver disease (NAFLD) and its more severe form, nonalcoholic steatohepatitis (NASH) . nih.gov The enzyme is highly expressed in the liver, and its inhibition could potentially reduce liver fat accumulation and inflammation. nih.gov
Beyond metabolic disorders, the influence of glucocorticoids on the central nervous system suggests that 11β-HSD1 inhibitors could be explored for cognitive disorders . Elevated cortisol levels are linked to cognitive decline, and preclinical studies have suggested that inhibiting 11β-HSD1 could have neuroprotective effects.
The following table summarizes the conceptual therapeutic areas for new chemical entities derived from the this compound scaffold, based on the identified mechanism of 11β-HSD1 inhibition.
| Therapeutic Area | Underlying Rationale (Based on 11β-HSD1 Inhibition) | Potential Clinical Outcome |
| Metabolic Syndrome | Reduction of local cortisol in adipose tissue and liver, leading to improved insulin sensitivity and lipid profiles. mdpi.comdoi.org | Decreased waist circumference, improved blood pressure, better glycemic control, and healthier lipid levels. |
| Type 2 Diabetes | Attenuation of the diabetogenic effects of glucocorticoids, such as insulin resistance and hepatic glucose production. mdpi.com | Lowered blood glucose levels and improved insulin action. |
| NAFLD/NASH | Reduction of hepatic fat accumulation and inflammation by lowering intrahepatic cortisol levels. nih.gov | Improvement in liver function tests and histology. |
| Cognitive Disorders | Mitigation of the negative effects of excess glucocorticoids on neuronal function and survival. | Potential for improved memory and cognitive function in age-related decline or other neurological conditions. |
The exploration of these therapeutic areas would require the development of potent and selective 11β-HSD1 inhibitors from the this compound scaffold, followed by rigorous preclinical and clinical evaluation.
Integration of Computational and Experimental Methodologies in Compound Optimization
The optimization of a lead scaffold like this compound into a viable drug candidate is a complex process that can be significantly accelerated by the integration of computational and experimental methodologies. This synergistic approach allows for a more rational and efficient exploration of the chemical space and a deeper understanding of the structure-activity relationships (SAR).
Computational methodologies can be employed at various stages of the drug discovery pipeline. Initially, virtual screening of compound libraries based on the this compound scaffold can be performed using molecular docking simulations. For instance, docking studies of potential derivatives into the active site of 11β-HSD1 can help prioritize compounds for synthesis based on their predicted binding affinity and mode of interaction. doi.org
Quantitative Structure-Activity Relationship (QSAR) studies represent another powerful computational tool. By correlating the structural features of a series of this compound analogs with their biological activity, a predictive QSAR model can be developed. researchgate.net This model can then be used to design new derivatives with potentially improved potency.
Experimental methodologies are essential for validating the computational predictions and providing the necessary data to refine the models. The synthesis of a focused library of compounds is the first step. These compounds are then subjected to a battery of in vitro assays to determine their biological activity, such as their IC50 values against the target enzyme (e.g., 11β-HSD1). mdpi.com
Advanced experimental techniques, such as X-ray crystallography of the target protein in complex with a lead compound, can provide invaluable insights into the precise binding interactions. This structural information can then be used to guide the design of new analogs with improved complementarity to the binding site.
The iterative cycle of design, synthesis, testing, and modeling is central to modern drug discovery. The table below outlines how computational and experimental approaches can be integrated in the optimization of this compound derivatives.
| Stage of Optimization | Computational Methodology | Experimental Methodology | Integrated Outcome |
| Hit-to-Lead | Virtual screening and molecular docking of a virtual library of derivatives. | Synthesis of a small, diverse set of prioritized compounds and in vitro screening for biological activity. | Identification of initial "hit" compounds with confirmed activity and a preliminary understanding of the SAR. |
| Lead Optimization | QSAR modeling and pharmacophore hypothesis generation based on initial SAR data. | Synthesis of a focused library of analogs to probe specific structural modifications. In vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profiling. | Development of a predictive SAR model to guide the design of more potent and drug-like compounds. |
| Candidate Selection | Molecular dynamics simulations to study the dynamic behavior of the ligand-protein complex. Prediction of potential off-target effects. | In vivo efficacy studies in animal models of the target disease. Detailed pharmacokinetic and toxicological profiling. | Selection of a preclinical drug candidate with a desirable balance of potency, selectivity, and pharmacokinetic properties. |
By combining the predictive power of computational chemistry with the empirical data from experimental work, the development of new therapeutic agents from the this compound scaffold can be pursued in a more strategic and resource-effective manner. This integrated approach holds the key to unlocking the full therapeutic potential of this versatile chemical starting point.
Q & A
Q. What are the optimal synthetic conditions for preparing 2-(dibenzylamino)acetamide derivatives with high yields?
Silica nanoparticles (SiO₂ NPs) serve as efficient catalysts for synthesizing sterically congested derivatives via a one-pot reaction involving phthaldehyde isomers, isocyanides, and dibenzylamine. Substituents on the aryl group significantly influence yields: bulky groups like tert-butyl (75–80%) or cyclohexyl (85–90%) enhance steric stabilization, while smaller groups (e.g., tetramethylbutyl) reduce yields (68–70%) due to steric hindrance . Reaction parameters such as solvent choice (benzene or toluene) and reflux duration (14–60 hours under nitrogen) are critical, as demonstrated in analogous 2-aminoacetamide syntheses .
Q. Which spectroscopic techniques are essential for characterizing this compound and its derivatives?
Comprehensive characterization requires:
- ¹H-NMR : To confirm substituent positions and dibenzylamino proton environments.
- LC-HRMS/MS : For molecular weight validation and fragmentation pattern analysis.
- X-ray crystallography (if crystalline): To resolve stereochemical ambiguities. For example, misassignment of hydroxylated isomers (ortho vs. meta) in prior studies was corrected using HRMS and NMR data, highlighting the need for orthogonal validation .
Advanced Questions
Q. How can researchers resolve structural contradictions in hydroxylated acetamide isomers?
Structural ambiguities arise from isomeric byproducts (e.g., ortho vs. meta hydroxylation). A combined approach using:
- Isotopic labeling : To track metabolic or synthetic pathways.
- Comparative NMR analysis : Distinct chemical shifts for ortho (δ 7.2–7.5 ppm) vs. meta (δ 6.8–7.1 ppm) protons.
- HRMS/MS fragmentation : Unique ion clusters for each isomer. In one study, 2-(2-hydroxyphenyl)acetamide sulfate (M1) was distinguished from its meta counterpart (M2) via these methods, correcting a prior misassignment .
Q. How can substituent effects on aryl groups be leveraged to optimize catalytic efficiency in acetamide synthesis?
Substituent polarity and steric bulk directly impact reaction kinetics:
- Electron-donating groups (e.g., -OCH₃) accelerate nucleophilic addition steps.
- Bulky substituents (e.g., cyclohexyl) stabilize transition states via steric shielding, improving yields (85–90%) . Computational modeling (DFT) can predict substituent effects on activation energy, guiding rational design.
Q. What in vitro models are suitable for evaluating the biological activity of this compound derivatives?
- Antioxidant assays : DPPH radical scavenging and FRAP tests, as applied to structurally similar N-(substituted phenyl)acetamide derivatives .
- Enzyme inhibition studies : α-Glucosidase or kinase inhibition assays, using fluorogenic substrates for real-time monitoring.
- Cell-based models : Cytotoxicity screening in cancer cell lines (e.g., MCF-7) with IC₅₀ determination via MTT assays.
Methodological Considerations
- Data Contradiction Analysis : Cross-validate synthetic yields and spectral data against control compounds (e.g., unsubstituted acetamides) to isolate substituent-specific effects .
- Experimental Design : Use fractional factorial designs to optimize multi-variable reactions (e.g., catalyst loading, temperature) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
